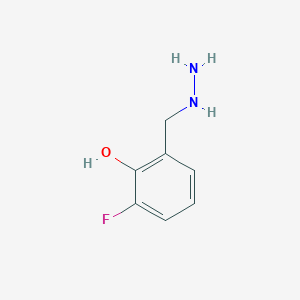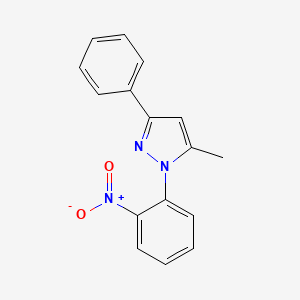
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 5-position, a nitrophenyl group at the 1-position, and a phenyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 2-nitrophenylhydrazine with 1-phenyl-3-methyl-1,3-propanedione under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: 5-Methyl-1-(2-aminophenyl)-3-phenyl-1H-pyrazole.
Oxidation: 5-Methyl-1-(2-nitrosophenyl)-3-phenyl-1H-pyrazole.
Substitution: Various halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may possess pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and pyrazole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the nitrophenyl group, leading to different reactivity and applications.
3-Methyl-1-phenyl-5-pyrazolone: Similar structure but different substitution pattern, affecting its chemical properties.
1-(2-Nitrophenyl)-3-phenyl-5-pyrazolone: Similar but with different positioning of the methyl group.
Uniqueness
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups, along with the methyl group, allows for a wide range of chemical modifications and applications, distinguishing it from other pyrazole derivatives.
属性
CAS 编号 |
29334-69-8 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
5-methyl-1-(2-nitrophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C16H13N3O2/c1-12-11-14(13-7-3-2-4-8-13)17-18(12)15-9-5-6-10-16(15)19(20)21/h2-11H,1H3 |
InChI 键 |
LQPCIIPZRKAUHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
![3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12870450.png)
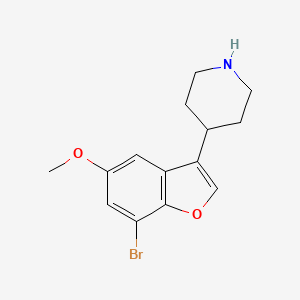
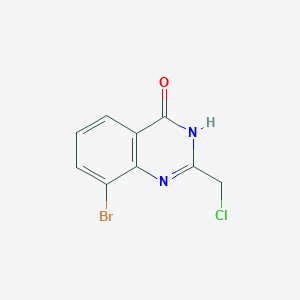
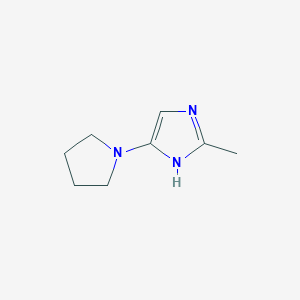
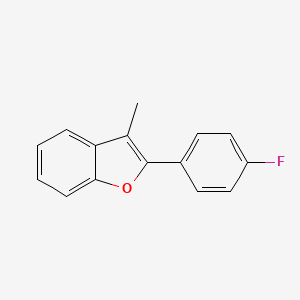
![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)
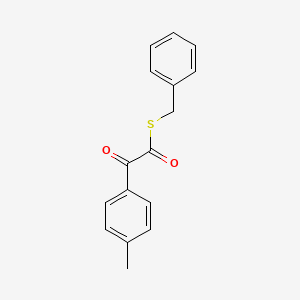
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)

![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)
